3-Phenyl-1-aminoguanidine hydroiodide

概要

説明

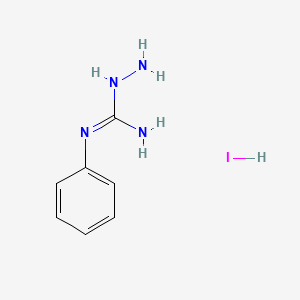

3-Phenyl-1-aminoguanidine hydroiodide is a chemical compound with the molecular formula C7H10N4I It is a derivative of aminoguanidine, which is known for its various applications in medicinal chemistry and organic synthesis

作用機序

Target of Action

3-Phenyl-1-aminoguanidine hydroiodide is a guanidine derivative . Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . .

Mode of Action

Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-aminoguanidine hydroiodide typically involves the reaction of phenylhydrazine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-Phenyl-1-aminoguanidine hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, amines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-Phenyl-1-aminoguanidine hydroiodide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

類似化合物との比較

Similar Compounds

Aminoguanidine: A simpler derivative without the phenyl group, used in similar applications but with different binding properties.

Phenylhydrazine: Another related compound, used as a precursor in the synthesis of various organic molecules.

Guanidine: A basic compound with a wide range of applications in organic synthesis and medicinal chemistry.

Uniqueness

3-Phenyl-1-aminoguanidine hydroiodide is unique due to the presence of both the phenyl group and the aminoguanidine moiety, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile intermediate make it a valuable compound in scientific research and industrial applications.

生物活性

3-Phenyl-1-aminoguanidine hydroiodide (C7H10N4I) is a guanidine derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is synthesized from phenylhydrazine and cyanamide, followed by hydroiodic acid treatment. Its structure includes a phenyl group attached to an aminoguanidine moiety, which enhances its chemical properties and biological activities compared to simpler guanidine derivatives.

Antimicrobial Properties

Research has demonstrated that aminoguanidine derivatives, including this compound, possess significant antimicrobial activity. A study evaluated various hydrazone analogues derived from aminoguanidine against human pathogenic fungi and bacteria, revealing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compounds exhibited both direct bactericidal effects and the ability to inhibit efflux pumps, restoring the efficacy of conventional antibiotics .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes. For instance, it has been evaluated for its potential as a lysine-specific demethylase 1 (LSD1) inhibitor. In vitro studies indicated that derivatives of this compound could inhibit LSD1 activity, impacting cancer cell viability and proliferation through epigenetic mechanisms .

Antioxidant Activity

The compound's antioxidant properties have also been investigated. Guanidine derivatives are known for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The guanidine moiety allows for effective hydrogen bonding with biological macromolecules, facilitating interactions with enzymes and receptors.

- Epigenetic Modulation : By inhibiting LSD1 and potentially other epigenetic regulators, this compound can alter gene expression patterns in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reaction of Phenylhydrazine with Cyanamide : This step forms the basic aminoguanidine structure.

- Addition of Hydroiodic Acid : This step introduces the hydroiodide component, enhancing solubility and stability.

The synthesis requires careful control of temperature and pH to maximize yield and purity.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various aminoguanidine derivatives against a spectrum of pathogens. The findings indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against MRSA strains .

Evaluation as an Anticancer Agent

In another study focused on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation through LSD1 inhibition. The results showed a dose-dependent reduction in cell viability in cervical and breast cancer cells, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Aminoguanidine | Lacks phenyl group; simpler structure | Antioxidant; some antimicrobial properties |

| 3-Amino/guanidine substituted phenyl oxazoles | Contains oxazole ring; multiple substitutions | Strong LSD1 inhibition; anticancer properties |

| Phenylhydrazine | Precursor; used in synthetic applications | Limited direct biological activity compared to derivatives |

特性

IUPAC Name |

1-amino-2-phenylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWGLZIOXCIOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NN.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。